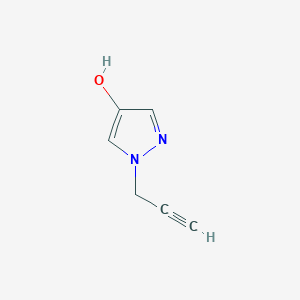![molecular formula C7H5FN2O3 B14885260 6-fluoroH-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B14885260.png)
6-fluoroH-imidazo[1,2-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoroH-imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoroH-imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the ligand-free palladium-catalyzed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with (hetero)aryl halides . This method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-fluoroH-imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups on the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, are common for this compound.
Common Reagents and Conditions
Oxidation: Metal-free oxidation strategies using oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine derivatives with different functional groups .
Scientific Research Applications
6-fluoroH-imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-fluoroH-imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit Rab11A prenylation, which is a key step in the regulation of intracellular trafficking . This inhibition can lead to various biological effects, including antibacterial activity .
Comparison with Similar Compounds
6-fluoroH-imidazo[1,2-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine-3-carboxamides: These compounds also exhibit significant biological activities, including anti-tuberculosis properties.
8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives: These compounds have been investigated for their nematicidal and fungicidal activities.
The uniqueness of this compound lies in its specific structural features and reactivity, which make it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C7H5FN2O3 |
|---|---|
Molecular Weight |
184.12 g/mol |
IUPAC Name |
6-fluoro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylic acid |
InChI |
InChI=1S/C7H5FN2O3/c8-4-2-10-5(6(11)12)1-9-7(10)13-3-4/h1,3H,2H2,(H,11,12) |
InChI Key |
AIBFSYIAFFKRTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=COC2=NC=C(N21)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propanoate](/img/structure/B14885187.png)



![3-{(E)-[(4-amino-3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B14885213.png)





![7-Amino-6-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14885257.png)

